REACTION_CXSMILES
|
CI.[CH3:3][C:4]1([CH3:11])[NH:9][CH2:8][CH2:7][NH:6][C:5]1=[O:10].[C:12](=O)([O-])[O-].[K+].[K+]>COCCOC>[CH3:3][C:4]1([CH3:11])[N:9]([CH3:12])[CH2:8][CH2:7][NH:6][C:5]1=[O:10] |f:2.3.4|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NCCN1)=O)C
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing the filter cake with DME
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue triturated in DME
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |